![molecular formula C17H15FN2O6S B2504289 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 954654-32-1](/img/structure/B2504289.png)
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized using computer-aided drug discovery approaches . Another study reported the synthesis of benzo[d][1,3]dioxol-5-yl-indoles via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized . Another study reported the synthesis of benzo[d][1,3]dioxol-5-yl-indoles via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the UV–Visible spectra were obtained and the cutoff wavelength was found to be 356 nm . The HOMO–LUMO energy gap established the charge transition contained by the compound .Scientific Research Applications
Nonlinear Optical Materials
The compound’s structure and properties make it a promising candidate for nonlinear optical (NLO) applications. NLO materials play a crucial role in photonics, optical computing, and communication systems. Schiff bases, like our compound, are synthesized through condensation reactions and exhibit NLO potential. Researchers have investigated the third-order nonlinear refractive index (n2) and nonlinear absorption coefficient (β) of this compound using Z-scan techniques . These properties make it valuable for designing optical devices, such as dynamic image processors, frequency converters, and electro-optic modulators.
Antioxidant Activity
Organoselenium compounds, including those with benzodioxole moieties, have demonstrated antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Further studies could explore the specific antioxidant mechanisms of our compound .
Antitumor Potential
Compounds containing benzodioxole derivatives have shown promise as antitumor agents. For instance, a related compound induced apoptotic cell death in human breast carcinoma cells . Investigating the antitumor activity of our compound could provide valuable insights for cancer therapy.
Anti-Infective Agents
Researchers have identified benzodioxole-containing compounds as potential anti-infective agents. Their antimicrobial properties make them attractive candidates for combating bacterial, viral, and fungal infections .
Cytokine Inducers and Immuno-Modulators
Compounds with similar structures have been explored as cytokine inducers and immuno-modulators. These molecules can regulate immune responses and may have applications in immunotherapy and autoimmune diseases .
Mechanism of Action
While the exact mechanism of action for this specific compound is not available, similar compounds have shown various biological activities. For instance, a novel auxin receptor agonist, named K-10, had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses . Another compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . The employment of similar compounds may be effective for enhancing root growth and crop production .
properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O6S/c18-13-3-1-2-4-16(13)27(22,23)19-8-12-9-20(17(21)26-12)11-5-6-14-15(7-11)25-10-24-14/h1-7,12,19H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEROYSYMBURJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)


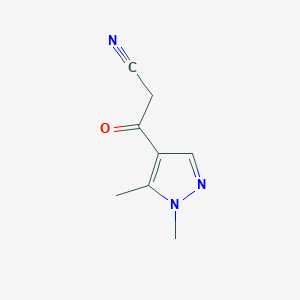
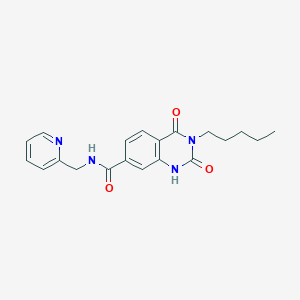
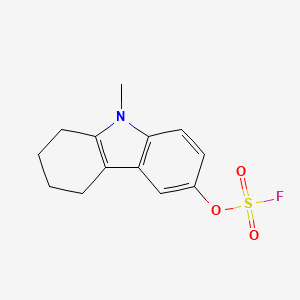

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)
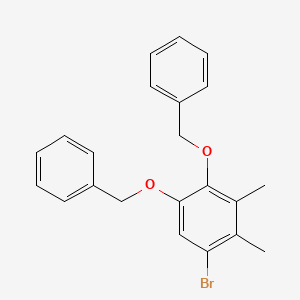
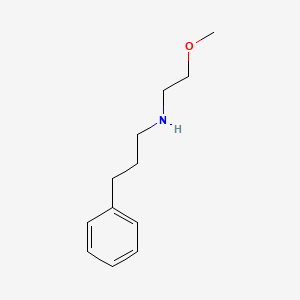
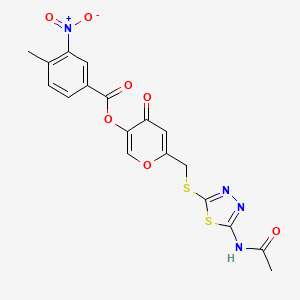
![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)
![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)
![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)